Perrhenic acid

Catalog No.
S1509353
CAS No.
13768-11-1
M.F
HO4Re
M. Wt
251.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perrhenic acid

CAS Number

13768-11-1

Product Name

Perrhenic acid

IUPAC Name

hydroxy(trioxo)rhenium

Molecular Formula

HO4Re

Molecular Weight

251.21 g/mol

InChI

InChI=1S/H2O.3O.Re/h1H2;;;;/q;;;;+1/p-1

InChI Key

UGSFIVDHFJJCBJ-UHFFFAOYSA-M

SMILES

O[Re](=O)(=O)=O

Canonical SMILES

O[Re](=O)(=O)=O

Catalyst Development

  • Homogeneous Catalysis

    Perrhenic acid serves as a precursor for rhenium-based catalysts used in various organic reactions, including hydroformylation, hydrogenation, and dehydrogenation. These catalysts offer high activity and selectivity for specific transformations. Source: Rhenium(VII) Compounds as Inorganic Precursors for the Synthesis of Organic Reaction Catalysts:

  • Heterogeneous Catalysis

    Immobilized rhenium species derived from perrhenic acid show promise as heterogeneous catalysts for clean energy applications, such as fuel cell reactions and biomass conversion. Source: Recent Advances in the Development of Rhenium-Based Catalysts for Clean Energy

Material Science

  • Superconducting Thin Films

    Perrhenic acid is a precursor for rhenium-based thin films with desirable superconducting properties. These films are being explored for applications in microelectronics and spintronics. Source: Epitaxial Growth of c-Axis Oriented Re Thin Films on MgO(001) Substrates by Pulsed Laser Deposition

  • Electrochromic Materials

    Perrhenic acid is used to synthesize tungsten-rhenium oxide materials exhibiting electrochromic properties. These materials can change color upon application of an electric field, making them potential candidates for smart windows and displays. Source: Electrochromic properties of tungsten oxide films prepared by sol-gel method

Other Research Applications

  • Radiopharmaceutical Development

    Rhenium-188, a radioisotope derived from perrhenic acid, is being investigated for its potential use in targeted cancer therapies. Source: Rhenium-188: A Versatile Companion for Diagnostic and Therapeutic Radiopharmaceuticals

  • Corrosion Inhibition

    Perrhenic acid and its derivatives are being explored as potential corrosion inhibitors for metals and alloys, particularly in harsh environments. Source: Molybdates and Perrhenates as Corrosion Inhibitors for Mild Steel in H2SO4 Solutions

Perrhenic acid, traditionally represented by the formula HReO₄, exists in solution as the dissociated species ReO₄⁻ []. It is obtained by evaporating aqueous solutions of rhenium heptoxide (Re₂O₇) []. While HReO₄ is a convenient formula, the solid state structure obtained by crystallizing solutions of Re₂O₇ is HReO₄·H₂O, containing discrete tetrahedral ReO₄⁻ units []. Perrhenic acid is a valuable precursor for rhenium-based catalysts used in various organic transformations [].


Molecular Structure Analysis

The key structural feature of perrhenic acid is the tetrahedral ReO₄⁻ anion. Rhenium (VII) is at the center in a +7 oxidation state, covalently bonded to four oxygen atoms in a sp³ hybridization state. The oxygen atoms are arranged at the corners of a tetrahedron with Re-O bond lengths around 1.74 Å []. This structure allows perrhenic acid to act as a Lewis acid, accepting electron pairs from donor molecules.


Chemical Reactions Analysis

Perrhenic acid participates in several reactions relevant to scientific research:

  • Synthesis: Perrhenic acid is typically produced by oxidizing rhenium metal with concentrated nitric acid and then evaporating the solution [].

Re (s) + 12 HNO₃ (aq) → 4 HReO₄ (aq) + 11 NO₂ (g) + 6 H₂O (l)

  • Decomposition: Perrhenic acid is thermally stable, subliming above 300°C without decomposition [].
  • Dehydration reactions: Perrhenic acid acts as a catalyst for dehydrating oximes, amides, and urea to nitriles []. For example, the dehydration of benzaldoxime to benzonitrile can be represented as:

C₆H₅CH=NOH (aq) + HReO₄ (aq) → C₆H₅CN (aq) + ReO₄⁻ (aq) + H₂O (l)

  • Epoxidation reactions: In combination with tertiary arsines, perrhenic acid catalyzes the epoxidation of alkenes with hydrogen peroxide [].

Physical And Chemical Properties Analysis

  • Appearance: Colorless to pale yellow crystals or a viscous liquid solution [, ].
  • Melting point: Not applicable, sublimes above 300°C [].
  • Boiling point: Sublimes [].
  • Solubility: Highly soluble in water (75-80 wt% solutions are commercially available) [, ]. Insoluble in most organic solvents [].
  • Density: 2.16 g/mL at 25°C (for 75-80 wt% aqueous solution) [].
  • Stability: Thermally stable, hygroscopic (absorbs moisture from the air) [].

Perrhenic acid's primary function in scientific research lies in its ability to act as a Lewis acid catalyst. The empty d orbitals in rhenium (VII) can accept electron pairs from substrates, facilitating bond breaking and formation during organic transformations [].

- Pilgaard Elements" class="citation ml-xs inline" data-state="closed" href="https://pilgaardelements.com/Rhenium/Reactions.htm" rel="nofollow noopener" target="_blank"> .
  • Evaporation Method: Aqueous solutions of rhenium(VII) oxide are evaporated to yield perrhenic acid in hydrated form .
  • Gas Phase Reactions: Some synthetic routes involve reactions in the gas phase under controlled conditions to produce specific derivatives of perrhenic acid .
  • Perrhenic acid has diverse applications:

    • Catalysis: It is used as a precursor for various homogeneous catalysts in organic synthesis, particularly for epoxidation reactions and nitrile synthesis from amides .
    • X-ray Targets: Perrhenic acid is employed in the manufacturing of X-ray targets due to its high atomic number, which enhances X-ray production efficiency .
    • Research: It serves as an important reagent in inorganic chemistry research for studying rhenium compounds and their properties.

    Studies on the interactions involving perrhenic acid primarily focus on its catalytic behavior and reactivity with other compounds. For instance, it has been shown to effectively catalyze the dehydration of oximes into nitriles and can interact with various ligands to form stable complexes that exhibit unique catalytic properties . Further research into its interactions could reveal additional applications in catalysis and materials science.

    Perrhenic acid shares similarities with several other metal oxoacids and their derivatives. Here are some comparable compounds:

    CompoundFormulaUnique Characteristics
    Molybdic AcidHMoO₄Used in similar catalytic processes but less expensive.
    Tungstic AcidHWO₄Known for high stability and use in analytical chemistry.
    Chromic AcidH₂CrO₄Strong oxidizer used in organic synthesis.

    Uniqueness of Perrhenic Acid

    Perrhenic acid is unique due to its high oxidation state (+7) and its role as a precursor for rhenium-based catalysts that are highly effective yet costly. Its ability to stabilize various oxidation states makes it versatile for numerous chemical transformations not easily achievable with other metal oxoacids.

    Classical Preparation Approaches

    Evaporation of Rhenium Heptoxide Aqueous Solutions

    The evaporation of rhenium heptoxide aqueous solutions represents one of the foundational methods for perrhenic acid synthesis [4]. This classical approach exploits the high solubility of rhenium heptoxide in water and its subsequent hydrolysis to form perrhenic acid [21]. When rhenium heptoxide dissolves in water, it forms perrhenic acid according to the reaction: Re₂O₇ + H₂O → 2HReO₄ [4] [21].

    The process involves careful evaporation of aqueous solutions containing rhenium heptoxide under controlled temperature conditions [20]. Research has demonstrated that rhenium heptoxide exhibits a relatively low melting temperature of 225°C, making it suitable for evaporation-based synthesis methods [20]. The evaporation process must be conducted under reduced pressure to prevent thermal decomposition of the product [22].

    Table 1: Evaporation Parameters for Rhenium Heptoxide Solutions

    ParameterValueReference
    Optimal Temperature60°C under vacuum [16]
    Pressure400-500 mbar [8]
    Concentration Range20-200 g/L Re [22]
    Evaporation RateVariable based on equipment [8]

    Experimental studies have shown that the evaporation method can produce perrhenic acid solutions with concentrations exceeding 300 g/L rhenium [1]. The process requires careful monitoring of temperature and pressure to maintain product integrity [8]. Industrial applications utilize rotary evaporators operating at temperatures around 130°C and pressures of 400 mbar [8].

    Dissolution of Rhenium in Oxidizing Acids

    The dissolution of metallic rhenium in oxidizing acids constitutes another classical preparation method for perrhenic acid [4] [29]. Rhenium metal can be dissolved in nitric acid and concentrated sulfuric acid to produce perrhenic acid solutions [4] [29]. This method relies on the oxidation of metallic rhenium to its highest oxidation state of +7 [14].

    The dissolution process in nitric acid follows the reaction: Re + 7HNO₃ → 7NO₂ + HReO₄ + 3H₂O [14]. Experimental procedures typically involve treating approximately 25 mg of rhenium powder with concentrated nitric acid at 52% concentration [14]. The reaction exhibits an induction period of several seconds before rapid dissolution occurs with evolution of brown nitrogen dioxide [14].

    Table 2: Dissolution Parameters for Rhenium Metal

    Acid TypeConcentrationTemperatureDissolution TimeReference
    Nitric Acid52%Room temperature with heatingSeveral minutes [14]
    Sulfuric AcidConcentratedElevatedVariable [29]
    Mixed AcidsH₂SO₄ + HNO₃60-120°CHours [30]

    The dissolution process in sulfuric acid requires elevated temperatures and longer reaction times compared to nitric acid [30]. Research indicates that sulfuric acid dissolution has become the most favorable processing route for treating rhenium-containing materials [30]. The resulting perrhenic acid solutions typically contain approximately 50 g/L sulfuric acid after the dissolution process [30].

    Advanced Industrial Production Techniques

    Solvent Extraction Methods Using Tributyl Phosphate

    Solvent extraction using tributyl phosphate represents a sophisticated industrial method for perrhenic acid production [1] [2]. This technique involves the selective extraction of perrhenate ions from aqueous solutions using organic extractants [1]. Research has demonstrated that tributyl phosphate solutions can effectively extract rhenium from acidified ammonium perrhenate solutions [1].

    The extraction process typically employs a 50% tributyl phosphate solution in toluene or other diluents [2]. Experimental studies have shown that extraction efficiencies exceeding 90% can be achieved using optimized conditions [1]. The process involves extraction of ReO₄⁻ ions from acidified solutions, followed by stripping with water at elevated temperatures around 80°C [1].

    Table 3: Tributyl Phosphate Extraction Parameters

    ParameterOptimal ValueEfficiencyReference
    Tributyl Phosphate Concentration50% (V/V)>90% [1] [2]
    Stripping Temperature80°CVariable [1]
    Phase Ratio1:1Optimal [1]
    Contact Time30 minutesEquilibrium [1]
    Final Re Concentration>100 g/dm³Production target [1]

    Advanced extraction protocols involve multi-stage counter-current extraction systems to maximize rhenium recovery [1]. The stripped aqueous phase containing perrhenic acid can be concentrated to achieve rhenium concentrations of approximately 300 g/L [1]. Alternative extractant systems include three-component organic mixtures containing ionic liquids such as Cyphos IL 101 combined with tributyl phosphate [8].

    Ion-Exchange Production Protocols

    Ion-exchange methodologies represent highly effective industrial protocols for perrhenic acid production [8] [16]. This approach utilizes strongly acidic cation exchange resins to convert ammonium perrhenate solutions into high-purity perrhenic acid [8]. The method involves passing ammonium perrhenate solutions through cation resin beds prepared in hydrogen form [8].

    The ion-exchange process achieves exceptional purity levels with total impurity content below 100 ppm [8]. Research has demonstrated that the C160 ion exchanger, when properly conditioned with 32% nitric acid, can produce perrhenic acid with concentrations exceeding 900 g/dm³ rhenium [8]. The process involves multiple sorption cycles with intermediate regeneration steps [8].

    Table 4: Ion-Exchange Process Parameters

    ParameterSpecificationPerformanceReference
    Resin TypeC160 (strongly acidic)High capacity [8]
    Flow Rate≤7.5 Bed VolumesOptimal contact [8]
    Regeneration32% HNO₃ (1.5 BV)Complete restoration [8]
    Final Purity<0.0001% impuritiesExceptional [8]
    Concentration Range300-900 g/dm³ ReIndustrial scale [8]

    The ion-exchange method offers significant advantages including high product purity, process simplicity, and use of renewable ion-exchange resins [8]. Experimental trials have demonstrated consistent performance across multiple sorption-regeneration cycles [8]. The method enables production of perrhenic acid meeting stringent quality standards for catalytic applications [8].

    Electrodialysis Processing for High-Purity Synthesis

    Electrodialysis processing has emerged as an advanced technique for high-purity perrhenic acid synthesis [12] [13]. This membrane-based technology utilizes selective ion transport through alternating anion and cation exchange membranes [12]. The process enables both concentration and purification of perrhenic acid in integrated operations [12].

    Industrial electrodialysis systems typically employ multi-chamber reactors with MA-40 anion exchange and MK-40 cation exchange membranes [13]. Research has shown that perrhenic acid concentrations up to 600 g/dm³ can be achieved, although optimal operation occurs below 350 g/dm³ due to membrane selectivity limitations [8]. The process utilizes direct current voltage to drive selective ion migration [12].

    Table 5: Electrodialysis Operating Parameters

    ParameterOperating RangeOptimal ValueReference
    Current Density100-300 A/m²200 A/m² [8] [12]
    Temperature20-50°C40°C [8]
    Flow Rate0.5-2.0 dm³/h1.0 dm³/h [8]
    Final HReO₄ Concentration100-600 g/dm³200-350 g/dm³ [8] [13]
    Process Efficiency75-98%>90% [8]

    Advanced electrodialysis configurations incorporate bipolar membranes to enable simultaneous acid and base production from salt solutions [8]. The technology demonstrates excellent selectivity for perrhenate ions while effectively removing common impurities including ammonium, sodium, and potassium ions [8] [12]. Process monitoring utilizes conductometric methods and chemical analysis to optimize performance [13].

    Purification and Concentration Strategies

    Cyclic Electrodialysis Processes

    Cyclic electrodialysis represents an advanced purification strategy for achieving ultra-high purity perrhenic acid [8] [12]. This approach employs multiple electrodialysis cycles to progressively concentrate and purify the product [8]. The method typically consists of two distinct cycles: initial concentration followed by purification and final concentration [8].

    The first cycle focuses on concentrating perrhenic acid from ammonium perrhenate solutions, achieving concentrations up to 283 g/dm³ HReO₄ [8]. The second cycle emphasizes purification, reducing impurity levels to below 10 mg/dm³ for individual contaminants [8]. Research has demonstrated process efficiencies exceeding 94% in the concentration phase and 75-98% in the purification phase [8].

    Table 6: Cyclic Electrodialysis Performance Data

    CycleInitial Re ConcentrationFinal Re ConcentrationEfficiencyNH₄⁺ ReductionReference
    Cycle I27.8 g/dm³82.1 g/dm³94.4%Concentration phase [8]
    Cycle I82.1 g/dm³189.9 g/dm³>90%Progressive buildup [8]
    Cycle II210.0 g/dm³179.5 g/dm³75.6%275→52 mg/dm³ [8]
    Cycle II179.5 g/dm³239.8 g/dm³88.6%52→6.1 mg/dm³ [8]

    The cyclic approach enables systematic reduction of ammonium ion contamination from 275 mg/dm³ to less than 10 mg/dm³ [8]. Process optimization involves careful control of voltage, current density, and flow rates throughout each cycle [8]. The method produces perrhenic acid meeting stringent purity specifications for high-value applications [8].

    Thermal Concentration Approaches

    Thermal concentration approaches utilize controlled evaporation and heating to increase perrhenic acid concentrations [8] [22]. These methods require careful temperature control to prevent thermal decomposition while achieving desired concentration levels [8]. Industrial implementations employ vacuum evaporation systems to operate at reduced temperatures [8].

    Rotary evaporators represent the primary equipment for thermal concentration, operating at temperatures around 130°C and pressures of 400 mbar [8]. Research has demonstrated successful concentration of perrhenic acid solutions from initial concentrations of approximately 30 g/dm³ to final concentrations exceeding 900 g/dm³ rhenium [8]. The process requires precise control of evaporation rates to maintain product quality [22].

    Table 7: Thermal Concentration Parameters

    Equipment TypeTemperaturePressureConcentration FactorReference
    Rotary Evaporator130°C400 mbar3-30x [8]
    Vacuum System60°C400-500 mbarVariable [16] [8]
    Industrial Units250°C3000 psiSpecialized [28]

    The thermal concentration process must account for the hygroscopic nature of perrhenic acid and its tendency to form hydrates [8]. Advanced thermal systems incorporate inert atmosphere protection to prevent contamination during concentration [28]. Process optimization requires balancing concentration efficiency with product stability considerations [8].

    Impurity Management in High-Purity Production

    Impurity management in high-purity perrhenic acid production requires sophisticated analytical monitoring and removal strategies [8] [22]. Common impurities include alkali metals (sodium, potassium), alkaline earth metals (calcium, magnesium), transition metals, and ammonium ions [8]. Research has identified specific tolerance levels for various impurities in high-purity applications [8].

    Ion-exchange purification can achieve impurity levels below 0.0001% for most metallic contaminants [8]. Electrodialysis processing demonstrates excellent selectivity for removing ammonium ions, achieving reductions from several hundred mg/dm³ to less than 10 mg/dm³ [8]. Advanced purification protocols combine multiple techniques to achieve ultra-high purity specifications [8].

    Table 8: Impurity Specifications and Removal Efficiencies

    Impurity TypeTarget LevelRemoval MethodEfficiencyReference
    Calcium<1 ppmIon Exchange>99.9% [8]
    Potassium<10 ppmElectrodialysis>90% [8]
    Ammonium<5 ppmCombined Methods>95% [8]
    Sodium<1 ppmIon Exchange>99.9% [8]
    Transition Metals<1 ppm eachIon Exchange>99.9% [8]

    GHS Hazard Statements

    Aggregated GHS information provided by 137 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H302 (69.34%): Harmful if swallowed [Warning Acute toxicity, oral];
    H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
    H318 (69.34%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
    H332 (60.58%): Harmful if inhaled [Warning Acute toxicity, inhalation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Corrosive;Irritant

    Other CAS

    13768-11-1

    Wikipedia

    Perrhenic acid

    General Manufacturing Information

    Rhenate (ReO41-), hydrogen (1:1), (T-4)-: ACTIVE

    Dates

    Modify: 2023-08-15

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